molecular formula C8H6ClF3O2S2 B6312474 [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride CAS No. 1357627-09-8

[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride

Cat. No.: B6312474
CAS No.: 1357627-09-8
M. Wt: 290.7 g/mol
InChI Key: GBOYEEQLZXCWTN-UHFFFAOYSA-N
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Description

[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O2S2. It is known for its unique chemical properties, particularly the presence of the trifluoromethylthio group, which imparts distinct reactivity and stability to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-(trifluoromethylthio)aniline with chlorosulfonic acid under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Mechanism of Action

The mechanism of action of [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The trifluoromethylthio group plays a crucial role in stabilizing intermediates and enhancing the reactivity of the compound. Molecular targets and pathways involved include interactions with nucleophilic sites on biomolecules and other chemical species .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
  • [4-(Methylthio)phenyl]methanesulfonyl chloride
  • [4-(Chloromethylthio)phenyl]methanesulfonyl chloride

Uniqueness

Compared to similar compounds, [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride is unique due to the presence of the trifluoromethylthio group, which imparts higher stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and enhanced performance .

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S2/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYEEQLZXCWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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